![molecular formula C10H8F4N4S B2508736 5-[(2-Fluorophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine CAS No. 786660-58-0](/img/structure/B2508736.png)
5-[(2-Fluorophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as 5-trifluoromethyl 1,2,4-triazoles, has been described in the literature1. The general approach involves the [3 + 2]-cycloaddition of nitrile imines generated in situ from hydrazonyl chloride with CF3CN1. This method tolerates various functional groups, including alkyl-substituted hydrazonyl chloride1.Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using modern physical-chemical methods of analysis2. For instance, the structure of 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiol and other related compounds were confirmed using mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis2.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve multi-component reactions3. For example, the synthesis of 3-trifluoromethyl-1,2,4-triazoles involves a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate3.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various methods4. However, specific information on “5-[(2-Fluorophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine” was not found.
Applications De Recherche Scientifique
Triazole Derivatives in Drug Development
Triazole derivatives, including those structurally related to "5-[(2-Fluorophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine," have been extensively studied for their potential in drug development due to their broad range of biological activities. These compounds have been explored for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The versatility of the triazole core structure allows for significant structural variations, presenting opportunities for the development of new pharmaceuticals with improved efficacy and safety profiles (Ferreira et al., 2013).
Advances in Fluoroalkylation
The inclusion of fluorine atoms in pharmaceuticals is a common strategy to enhance their pharmacokinetic and pharmacodynamic properties. A review on aqueous fluoroalkylation highlights the development of environmentally friendly methodologies for the incorporation of fluorinated groups into organic molecules. These advancements are pivotal for the synthesis of compounds like "5-[(2-Fluorophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine," offering insights into green chemistry approaches for the development of new drugs (Song et al., 2018).
Triazole Derivatives in Antimicrobial Research
The antimicrobial properties of triazole derivatives are of particular interest, with research indicating that these compounds can be effective against a range of bacterial and fungal pathogens. This makes them valuable candidates for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance. Studies on the antibacterial activity of 1,2,3-triazole and 1,2,4-triazole hybrids against Staphylococcus aureus, for instance, reveal their potential as novel anti-S. aureus agents, underscoring the relevance of triazole chemistry in addressing contemporary challenges in infectious disease treatment (Li & Zhang, 2021).
Eco-friendly Synthesis of Triazoles
Eco-friendly synthesis of triazoles, including methods that minimize environmental impact and improve efficiency, has gained attention. Advances in this area involve the use of water as a solvent and the exploration of catalytic systems that reduce the need for hazardous reagents. Such methodologies are crucial for the sustainable production of triazole derivatives, including those with potential pharmaceutical applications (de Souza et al., 2019).
Safety And Hazards
The safety and hazards associated with similar compounds can be found in their respective Material Safety Data Sheets (MSDS)5. However, specific safety and hazard information for “5-[(2-Fluorophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine” was not found.
Orientations Futures
The future directions for similar compounds involve further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores3. The broad-spectrum pharmaceutical activity of these compounds offers opportunities for further research3.
Please note that while this information is related to “5-[(2-Fluorophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine”, it may not be directly applicable. For specific information, further research is needed.
Propriétés
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4N4S/c11-7-4-2-1-3-6(7)5-19-9-17-16-8(18(9)15)10(12,13)14/h1-4H,5,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQNZXTUOOMKBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(N2N)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Fluorophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

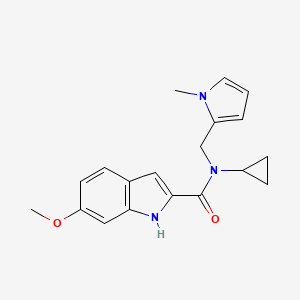
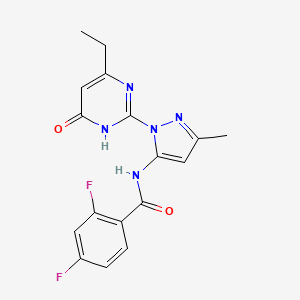
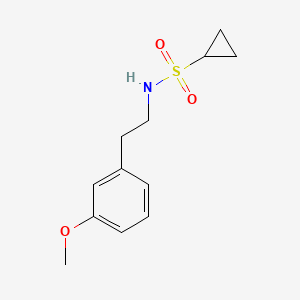
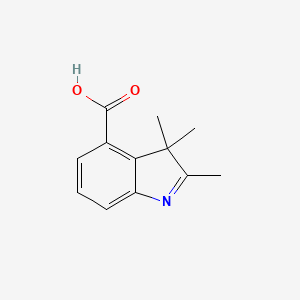
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2508660.png)

![8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2508662.png)
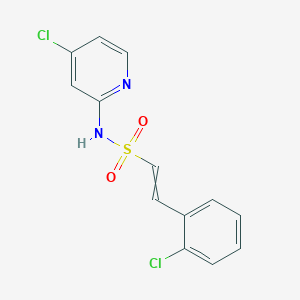
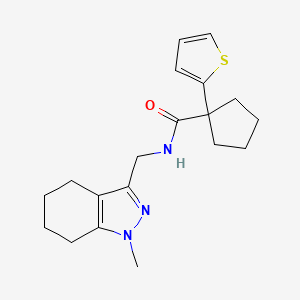
![ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2508669.png)
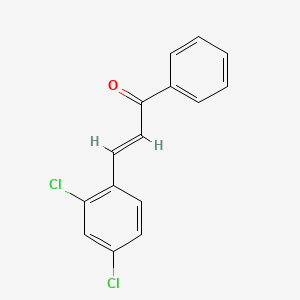
![Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate](/img/structure/B2508671.png)
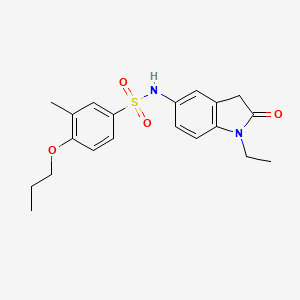
![1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2508673.png)